Stearonitrile

Catalog No.
S537942
CAS No.
638-65-3
M.F
C18H35N
M. Wt
265.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearonitrile

CAS Number

638-65-3

Product Name

Stearonitrile

IUPAC Name

octadecanenitrile

Molecular Formula

C18H35N

Molecular Weight

265.5 g/mol

InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3

InChI Key

RHSBIGNQEIPSCT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC#N

Solubility

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM

Synonyms

Octadecanonitrile; NSC 5541; NSC-5541; NSC5541

Canonical SMILES

CCCCCCCCCCCCCCCCCC#N

Description

The exact mass of the compound Stearonitrile is 265.277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alcohol; very sol in ether, acetone & chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5541. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of fatty nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

Stearonitrile can serve as a starting material for the synthesis of various organic compounds. Its long alkyl chain and nitrile group can be manipulated through different reactions to produce:

  • Fatty Amines: Stearonitrile can be hydrogenated to form stearylamine, a long-chain fatty amine used in various applications like lubricants and cosmetics [].
  • Nitriles with Shorter Chains: Stearonitrile can be cleaved at specific points in the chain to produce nitriles with shorter alkyl chains, useful for targeted organic syntheses [].

Study of Liquid Crystals

Stearonitrile exhibits liquid crystalline behavior under certain conditions. Researchers utilize it to study the properties of these phases, particularly in relation to the influence of long alkyl chains on self-assembly and ordering within the liquid crystal [].

Solvent Applications

Stearonitrile possesses some unique solvent properties. In specific research settings, it can be used as:

  • Nonpolar Solvent: Due to its long alkyl chain, stearonitrile exhibits nonpolar characteristics, making it suitable for dissolving nonpolar molecules in certain studies [].
  • Inclusion Complex Formation: Stearonitrile can form inclusion complexes with certain molecules, which can be helpful for studying their properties or separation techniques [].
Origin

Stearonitrile can be synthesized through the formal condensation of stearic acid (octadecanoic acid) with ammonia [].

Significance

Research on stearonitrile is limited, but its potential applications include:

  • Material science: Due to its long hydrocarbon chain, stearonitrile could be investigated for its properties as a lubricant or surfactant.
  • Organic synthesis: The nitrile group (-CN) can be a useful functional group for further chemical modifications, making stearonitrile a potential starting material for various organic syntheses.

Molecular Structure Analysis

Stearonitrile possesses a linear chain structure with three key features:

  • Long Alkyl Chain: An 18-carbon (C₁₈) alkyl chain provides hydrophobic character, influencing solubility and potential interactions with other molecules [].
  • Terminal Nitrile Group: The cyano group (C≡N) at the end of the chain introduces polarity and can participate in various chemical reactions [].
  • No Branched Chains: The absence of branching contributes to a more ordered molecular arrangement compared to branched-chain fatty nitriles.

Chemical Reactions Analysis

Synthesis:

The primary method for synthesizing stearonitrile involves the reaction of stearic acid with ammonia over a catalyst, as shown in the balanced equation []:

C₁₇H₃₅COOH (stearic acid) + NH₃ (ammonia) -> C₁₈H₃₅N (stearonitrile) + H₂O (water)

Other Reactions:

  • Reduction to primary amines
  • Hydrolysis to amides or carboxylic acids
  • Addition reactions with nucleophiles

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

8

Exact Mass

265.277

Boiling Point

362.0 °C
362 °C @ 760 MM HG

Density

0.8325 @ 20 °C/4 °C

Appearance

Solid powder

Melting Point

41.0 °C
41 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXY19Q5N5I

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-65-3

Wikipedia

Octadecanonitrile

Methods of Manufacturing

REACTION OF STEARIC ACID WITH AMMONIA IN LIQUID OR VAPOR PHASE IN THE PRESENCE OF A DEHYDRATION CATALYST, EG, ALUMINA

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Octadecanenitrile: ACTIVE
N-OCTADECANENITRILE 1 MG/CAGE COMPETED SUCCESSFULLY WITH SINGLE CAGED VIRGIN FEMALE SPRUCE BUDWORM MOTHS, CHORISTONEURA FUMIFERANA, IN ATTRACTING MALE BUDWORM MOTHS, IN FIELD TESTS.

Dates

Modify: 2023-08-15
1: Ruelle P, Kesselring UW. Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharm Res. 1994 Feb;11(2):201-5. PubMed PMID: 8165177.

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